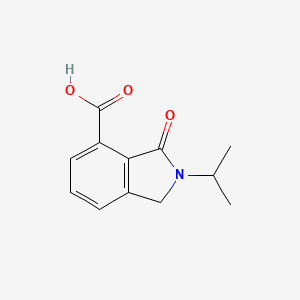![molecular formula C12H9N3O3 B7813578 3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid](/img/structure/B7813578.png)
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the use of aza-reactions, such as the Aza-Diels-Alder reaction, which couples imine and electron-rich alkene . Other methods include microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . Industrial production methods often utilize these synthetic routes under optimized conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium and platinum oxides for hydrogenation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of 3-substituted quinazolinones with palladium and platinum oxides yields 1,2-dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, quinazoline derivatives have been studied for their anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral activities . These compounds have also shown potential in the treatment of diseases such as tuberculosis, malaria, hypertension, and diabetes . In the industrial sector, they are used in the development of pesticides and other agrochemicals .
Wirkmechanismus
The mechanism of action of 3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which play a crucial role in angiogenesis . By inhibiting these receptors, the compound can effectively reduce the growth of new blood vessels, which is beneficial in the treatment of cancer .
Vergleich Mit ähnlichen Verbindungen
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid can be compared with other similar compounds, such as 1-phenyl-2H,6H-imidazo[1,5-c]quinazoline and 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol . These compounds share similar structural features but differ in their biological activities and therapeutic applications. For instance, 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol is a potent inhibitor of VEGF receptor tyrosine kinases and exhibits significant anti-cancer activity .
Eigenschaften
IUPAC Name |
3-methyl-5-oxo-6H-imidazo[1,2-c]quinazoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c1-6-9(11(16)17)14-10-7-4-2-3-5-8(7)13-12(18)15(6)10/h2-5H,1H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDRLZQZLDLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C(=O)NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(4-Hydroxyphenyl)-4,5-dimethylimidazol-1-yl]acetic acid](/img/structure/B7813561.png)


![({[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B7813582.png)


